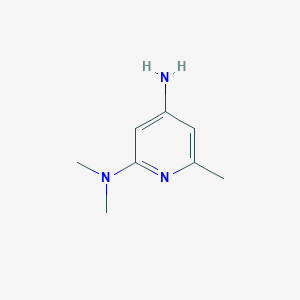

2-N,2-N,6-trimethylpyridine-2,4-diamine

Description

Historical Development of Pyridine (B92270) Scaffold Research

The journey into the world of pyridine chemistry began in the mid-19th century. In 1846, the initial pyridine scaffold was isolated from picoline by Anderson. nih.gov This discovery was followed by the structural elucidation of pyridine by Wilhelm Korner in 1869 and James Dewar in 1871. nih.gov A significant early synthesis was achieved by William Ramsay, who produced a pyridine-based compound by reacting acetylene (B1199291) and hydrogen cyanide under high-temperature conditions. nih.gov

The pyridine ring, an isostere of benzene (B151609) where a methine group is replaced by a nitrogen atom, quickly garnered attention for its unique chemical properties. wikipedia.org Its structure, a conjugated system with six pi-electrons delocalized over the heterocyclic ring, imparts aromatic character. wikipedia.org Found in natural sources like alkaloids (e.g., nicotine), vitamins (e.g., niacin and pyridoxine), and coenzymes, the pyridine scaffold demonstrated its importance in biological systems from early on. nih.govacs.org This natural prevalence spurred extensive research into its derivatives, leading to its establishment as a "privileged scaffold" in medicinal chemistry. acs.orgnih.gov

Significance of Substituted Pyridine Systems in Advanced Chemical Research

The strategic placement of various functional groups onto the pyridine ring, creating substituted pyridine systems, has been a major driver of innovation in chemical research. These substitutions can dramatically alter the electronic properties, reactivity, solubility, and biological activity of the parent molecule. nih.govrsc.org For instance, the introduction of alkyl groups, such as in the case of 2-N,2-N,6-trimethylpyridine-2,4-diamine, can influence the basicity and lipophilicity of the compound. rsc.org

Substituted pyridines are integral to the development of a wide range of pharmaceuticals, with the pyridine nucleus being a component in over 7,000 existing drug molecules. nih.govacs.org They are also crucial in materials science, where they are used in the synthesis of polymers, dyes, and as ligands for metal nanoparticles. wikipedia.org In organic synthesis, they serve as catalysts and reagents, valued for their basicity and low toxicity. rsc.org The ability to readily functionalize the pyridine ring allows for the creation of vast libraries of compounds for high-throughput screening in drug discovery and other applications. acs.org

Foundational Principles of Amine Functionality in Pyridine Architectures

The introduction of amine groups to the pyridine ring introduces a rich layer of chemical functionality. The lone pair of electrons on the nitrogen atom of the amine group can participate in resonance with the aromatic system, influencing the electron density of the ring. This has a profound effect on the molecule's reactivity, particularly towards electrophilic and nucleophilic substitution reactions. nih.gov

The basicity of aminopyridines is also a key feature. The nitrogen atom of the pyridine ring and the exocyclic amino group(s) can act as Brønsted-Lowry bases, accepting protons. The relative basicity of these nitrogen atoms is influenced by their chemical environment, including the presence of other substituents. This basicity is crucial for their role as catalysts and their interactions in biological systems.

Scope and Objectives of Academic Inquiry into this compound Architectures

Academic inquiry into specific pyridine diamine architectures like This compound is driven by the potential for novel properties and applications. Research into such compounds typically focuses on several key areas:

Synthesis: Developing efficient and selective methods to construct the target molecule. This often involves exploring various coupling reactions and functional group transformations.

Structural and Physicochemical Characterization: Elucidating the precise three-dimensional structure of the molecule using techniques like X-ray crystallography and determining its fundamental properties such as melting point, boiling point, solubility, and spectroscopic signatures (NMR, IR, Mass Spectrometry).

Reactivity Studies: Investigating how the compound behaves in different chemical reactions, which can inform its potential use as a synthetic intermediate or building block.

Potential Applications: Exploring the utility of the compound in various fields. Given the prevalence of substituted diaminopyridines in medicinal chemistry, a primary focus is often on evaluating its biological activity. Other potential applications could include its use as a ligand in coordination chemistry or as a component in functional materials.

While extensive research exists for the broader class of diaminopyridines, specific data for This compound is not widely available in published literature, suggesting it may be a novel or less-studied compound. Therefore, much of the understanding of its properties and potential is extrapolated from closely related and well-characterized analogs. A closely related compound is 6-Methylpyridine-2,4-diamine, for which some computed properties are available. nih.gov

Interactive Data Table: Properties of 6-Methylpyridine-2,4-diamine

| Property | Value | Source |

| IUPAC Name | 6-methylpyridine-2,4-diamine | PubChem nih.gov |

| Molecular Formula | C6H9N3 | PubChem nih.gov |

| Molecular Weight | 123.16 g/mol | PubChem nih.gov |

| XLogP3 | 0.2 | PubChem nih.gov |

| Hydrogen Bond Donor Count | 2 | PubChem nih.gov |

| Hydrogen Bond Acceptor Count | 3 | PubChem nih.gov |

| Rotatable Bond Count | 0 | PubChem nih.gov |

| Exact Mass | 123.079647300 Da | PubChem nih.gov |

| Topological Polar Surface Area | 64.9 Ų | PubChem nih.gov |

| Heavy Atom Count | 9 | PubChem nih.gov |

| CAS Number | 89464-77-7 | PubChem nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

2-N,2-N,6-trimethylpyridine-2,4-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3/c1-6-4-7(9)5-8(10-6)11(2)3/h4-5H,1-3H3,(H2,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GURGEEKNRMGVDY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=N1)N(C)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20964630 | |

| Record name | N~2~,N~2~,6-Trimethylpyridine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20964630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

503428-19-1 | |

| Record name | N~2~,N~2~,6-Trimethylpyridine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20964630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 N,2 N,6 Trimethylpyridine 2,4 Diamine and Analogues

General Strategies for Pyridine (B92270) Ring Synthesis and Functionalization

The construction of the substituted pyridine core can be approached in two primary ways: building the ring from acyclic precursors or modifying a pre-existing pyridine ring.

The de novo synthesis of the pyridine ring often relies on condensation reactions that bring together smaller fragments to form the heterocyclic core. These methods are powerful for establishing the initial substitution pattern.

Hantzsch Pyridine Synthesis : This classical method involves the condensation of an aldehyde, ammonia (B1221849) (or an ammonia equivalent), and two equivalents of a β-ketoester. gcwgandhinagar.com The initial product is a 1,4-dihydropyridine (B1200194), which is subsequently oxidized to the corresponding pyridine. gcwgandhinagar.com While traditionally used for creating symmetrically substituted pyridines, modifications can allow for the synthesis of unsymmetrical analogues. pharmaguideline.com For a target like 2-amino-6-methylpyridine, a key precursor, this could involve the condensation of an appropriate aldehyde, a β-ketoester, and an enamine.

Guareschi-Thorpe Synthesis : This method provides a route to 2,6-disubstituted pyridones through the condensation of a β-dicarbonyl compound with a β-enaminocarbonyl compound or nitrile. gcwgandhinagar.com This strategy is particularly useful for creating pyridines with hydroxyl or amino groups.

Multicomponent Reactions : Modern synthetic chemistry often employs multicomponent reactions to build molecular complexity in a single step. For instance, a [3+3]-type condensation of O-acetyl ketoximes and α,β-unsaturated aldehydes, catalyzed by a copper(I) salt and a secondary amine, offers a modular approach to a wide variety of substituted pyridines under mild conditions. organic-chemistry.org Another approach involves the reaction of 1,5-dicarbonyl compounds with ammonia, which yields an unstable 1,4-dihydropyridine that can be readily oxidized to the pyridine. gcwgandhinagar.com

The following table summarizes key condensation reactions for pyridine synthesis.

Table 1: Key Condensation Reactions for Pyridine Synthesis| Reaction Name | Precursors | Key Features |

|---|---|---|

| Hantzsch Synthesis | Aldehyde, 2x β-ketoester, Ammonia | Forms a 1,4-dihydropyridine intermediate; requires subsequent oxidation. gcwgandhinagar.compharmaguideline.com |

| Guareschi-Thorpe Synthesis | β-dicarbonyl, β-enaminocarbonyl/nitrile | Leads to substituted pyridones. gcwgandhinagar.com |

| [3+3] Condensation | O-acetyl ketoxime, α,β-unsaturated aldehyde | Copper/Amine co-catalyzed; modular and proceeds under mild conditions. organic-chemistry.org |

| From 1,5-Dicarbonyls | 1,5-Dicarbonyl compound, Ammonia | Forms a 1,4-dihydropyridine that is easily oxidized. gcwgandhinagar.com |

Functionalizing an existing pyridine ring is a common and powerful strategy. The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, particularly at the C2, C4, and C6 positions. pharmaguideline.com

Activation via N-Oxidation : Pyridine N-oxides are versatile intermediates for functionalization. The N-oxide group activates the ring towards both electrophilic and nucleophilic substitution. For instance, nitration of pyridine-N-oxide occurs at the C4 position, and the resulting nitro group can be reduced to an amine. The N-oxide can be subsequently removed by reduction. wikipedia.org This activation strategy also facilitates the introduction of amines at the C2 position. acs.org

Halogenation and Nucleophilic Substitution : Halopyridines are key intermediates for introducing a variety of functional groups. For example, 2,4-dichloro-6-methylpyridine (B183930) can serve as a starting point. The chlorine atoms can be sequentially substituted by amines. The greater reactivity of the chlorine at the C4 position compared to the C2 position often allows for regioselective substitution.

Direct C-H Functionalization : Recent advances have enabled the direct functionalization of pyridine C-H bonds, avoiding the need for pre-functionalized starting materials. researchgate.net For example, methods for the C4-selective amination of pyridines via a nucleophilic substitution of hydrogen (SNH) have been developed. nih.gov These reactions often proceed through pyridinium (B92312) salt intermediates. nih.gov

Regioselective Introduction of Amine Functionalities on the Pyridine Core

Introducing two amino groups at specific positions on the pyridine ring requires careful control of regioselectivity.

Chichibabin Reaction : This classic reaction allows for the direct amination of pyridine at the C2 position using sodium amide in liquid ammonia. However, its application can be limited by harsh conditions and sometimes low yields. wikipedia.org

Amination of Halopyridines : A more general method involves the nucleophilic aromatic substitution of halopyridines with ammonia or amines. For instance, the synthesis of 2,4-diamino-6-methylpyrimidine (a related heterocyclic system) has been achieved by heating 2-amino-4-chloro-6-methylpyrimidine (B145687) with alcoholic ammonia in a sealed vessel. prepchem.com A similar strategy can be applied to corresponding pyridine systems.

Amination via N-Oxides : As mentioned, pyridine N-oxides are excellent substrates for amination. A process for the regioselective amination of 3,5-disubstituted pyridine N-oxides using saccharin (B28170) as an ammonia surrogate has been developed, yielding 2-aminopyridines under mild conditions. acs.orgnih.gov This method is notable for its high regioselectivity and conversion rates. acs.orgnih.gov

Achieving the desired 2,4-diamino substitution pattern requires exploiting the inherent reactivity of the pyridine ring or using directing groups.

Sequential Substitution : Starting with a dihalopyridine, such as 2,4-dichloro-6-methylpyridine, allows for a stepwise introduction of the amino groups. The difference in reactivity between the C2 and C4 positions can be exploited to first introduce an amine at the C4 position, followed by a second amination at the C2 position, possibly under more forcing conditions.

Directed Ortho Metalation (DoM) : This strategy involves using a directing group to deprotonate a specific C-H bond with a strong base, followed by quenching with an electrophilic aminating agent. While powerful, it requires the presence of a suitable directing group.

Pyridyne Intermediates : The generation of pyridyne intermediates, highly reactive species, allows for the difunctionalization of the pyridine ring. For example, 3,4-pyridynes can be generated from 3-chloropyridines, which then undergo regioselective addition of nucleophiles to afford 3,4-disubstituted pyridines. rsc.org

N-Methylation Methodologies for Amine Sites

The final step in the synthesis of 2-N,2-N,6-trimethylpyridine-2,4-diamine is the methylation of the nitrogen atoms of the amino groups.

Classical N-Methylation : Traditional methods for N-methylation include the use of methylating agents like methyl iodide or dimethyl sulfate (B86663) in the presence of a base. However, these methods can suffer from over-alkylation, leading to quaternary ammonium (B1175870) salts. pnu.ac.ir The position of methylation (ring nitrogen vs. exocyclic amino group) can also be an issue and is often solvent-dependent. rsc.org

Eschweiler-Clarke Reaction : This reductive amination procedure uses formaldehyde (B43269) as the source of the methyl group and formic acid as the reducing agent. It is a classic and effective method for methylating primary and secondary amines and typically avoids over-methylation.

Modern N-Methylation Methods : More recent methods offer milder conditions and higher selectivity. One such method reports the N-methylation of 2,6-diaminopyridine (B39239) using sodium azide (B81097) and triethyl orthoformate, providing the N-methylated product in good yield without over-alkylation. pnu.ac.ir This one-pot procedure is highlighted as a convenient route for the N-methylation of pyridine derivatives. pnu.ac.ir Studies on peptides have shown that N-methylation can be achieved on solid supports, a technique that could be adapted for heterocyclic amines. nih.gov

The following table details common N-methylation methods.

Table 2: Selected N-Methylation Methodologies| Method | Reagents | Key Features |

|---|---|---|

| Hofmann Alkylation | Methyl Halide (e.g., CH₃I), Base | Prone to over-alkylation, creating a mixture of products. pnu.ac.ir |

| Eschweiler-Clarke Reaction | Formaldehyde, Formic Acid | Reductive amination that typically prevents quaternization. |

| Orthoformate Method | Sodium Azide, Triethyl Orthoformate | A one-pot, selective method for N-methylation of diaminopyridines. pnu.ac.ir |

Direct Reductive N-Methylation Approaches

Direct N-methylation of a primary amino group on the pyridine ring into a dimethylamino group is commonly achieved through reductive amination. This process typically involves the reaction of a precursor diamine with a C1 source, such as formaldehyde, in the presence of a reducing agent. The reaction proceeds via the formation of an intermediate iminium ion, which is subsequently reduced to the tertiary amine.

Conceptually, this transformation can be viewed as part of a "hydrogen borrowing" methodology, where an alcohol (like methanol) or an aldehyde (formaldehyde) is used to alkylate an amine. nih.gov The catalyst first facilitates the oxidation of the C1 source, which then reacts with the amine, and a subsequent reduction step completes the methylation. nih.gov For the synthesis of N,N-dimethylamines, the process can be repeated. semanticscholar.org Nickel-based heterogeneous catalysts, such as Ni/NiO, have shown excellent activity for such N-methylation reactions, even for less reactive aliphatic amines. semanticscholar.org Another approach involves the deaminative reductive methylation of alkylpyridinium salts, where an amino group is transformed into a methyl group using a nickel catalyst and methyl iodide. nih.gov

Indirect N-Alkylation and Subsequent Methylation Routes

Indirect routes offer an alternative for constructing N-methylated pyridine diamines, often providing better control over selectivity, especially in complex molecules. These multi-step sequences typically involve an initial N-alkylation reaction followed by one or more separate methylation steps.

A common strategy begins with a precursor like 2,4-diamino-6-chloropyrimidine, which can undergo nucleophilic substitution. nih.gov For instance, a nucleophile generated from an alcohol using a base like sodium hydride can displace the chlorine atom to introduce a substituent at the 6-position. nih.gov Following the establishment of the core pyridine structure, subsequent N-alkylation or methylation can be performed on the amino groups. O-alkylation of related 2-pyridone derivatives has also been explored to increase the aromaticity and reactivity of the system for further functionalization. nih.gov The introduction of basic nitrogen-containing substituents on a side chain of related 1,4-dihydropyridines has been shown to improve biological activity in certain contexts. nih.gov

Catalytic Advancements in the Synthesis of Substituted Pyridine Diamines

Catalysis has revolutionized the synthesis of highly substituted pyridines, offering pathways that are more efficient and tolerant of various functional groups compared to traditional condensation methods. nih.gov Both transition metals and, more recently, organocatalysts have been employed to construct the pyridine core and introduce functional groups with high selectivity.

Transition metal catalysis provides powerful tools for forming the carbon-carbon and carbon-nitrogen bonds necessary for synthesizing substituted pyridine diamines. elsevier.combusiness-vox.com These methods often involve the functionalization of a pre-existing pyridine ring or the construction of the ring itself through cyclization reactions.

Rhodium-catalyzed C-H activation is a notable method that avoids the need for pre-functionalized starting materials. nih.govorganic-chemistry.org For example, a one-pot sequence of C-H alkenylation, electrocyclization, and aromatization can produce highly substituted pyridines from simple alkynes and α,β-unsaturated imines. nih.govorganic-chemistry.org Palladium and copper catalysts are also widely used. Palladium(0)-catalyzed organozinc chemistry has been used to synthesize 2,4-diamino-6-arylmethylquinazolines, a related heterocyclic system. nih.gov Copper-catalyzed protocols include three-component domino reactions to build imidazo[1,2-a]pyridines, which are structurally related to functionalized pyridines. nih.gov

Table 1: Examples of Transition Metal-Catalyzed Reactions for Pyridine Synthesis

| Catalyst System | Reaction Type | Substrates | Key Features | Reference |

|---|---|---|---|---|

| [Rh(COD)Cl]₂ / Ligand | C-H Alkenylation/Electrocyclization | α,β-Unsaturated Imines and Alkynes | One-pot synthesis of highly substituted pyridines. | nih.govorganic-chemistry.org |

| CpCo(CO)₂ | [2+2+2] Cycloaddition | α,ω-Diacetylenes and Nitriles | Forms bicyclic pyridines in good yields (47–81%). | researchgate.net |

| CuI / NaHSO₄·SiO₂ | Three-Component Domino Reaction | Aldehydes, 2-Aminopyridines, Alkynes | Synthesis of functionalized imidazo[1,2-a]pyridines. | nih.gov |

| Palladium(0) | Organozinc Coupling | Halogenated Quinazolines and Organozinc reagents | Synthesis of 2,4-diamino-6-arylmethylquinazolines. | nih.gov |

The development of metal-free synthetic routes is a significant area of research, driven by the desire to reduce costs and avoid metal contamination in final products. Organocatalysis has emerged as a powerful alternative for the synthesis and functionalization of pyridines. researchgate.net

One novel approach utilizes a dithiophosphoric acid as a multi-tasking catalyst in a photochemical reaction. nih.govacs.org The catalyst acts sequentially as a Brønsted acid to protonate the pyridine, a single electron transfer (SET) reductant to generate a pyridinyl radical, and a hydrogen atom abstractor to create a coupling partner. nih.govacs.org This method allows for the functionalization of pyridines at positions distinct from those targeted by classical Minisci chemistry. nih.gov Other metal-free strategies include the use of rongalite as a C1 source to assemble a pyridine ring from β-enamine carbonyl compounds in a Hantzsch-type reaction. mdpi.com

Optimization of Reaction Parameters and Yields in Academic Synthesis

The efficiency of a synthetic protocol is highly dependent on reaction parameters such as temperature, reaction time, and the molar ratio of reactants and catalysts. Academic research often involves the systematic optimization of these parameters to maximize product yields. jmst.info

A case study in the synthesis of 1,1-diamino-2,2-dinitroethylene (B1673585) (FOX-7), an energetic material, illustrates this process. Researchers used the Taguchi experimental design method to improve the yield of FOX-7 from its precursor, 2-methylpyrimidine-4,6-diol (MPD). jmst.info By systematically varying the molar ratio of nitric acid to the precursor, the reaction time, and the temperature, they identified the optimal conditions. jmst.info This systematic approach led to a significant increase in the product yield, demonstrating the importance of fine-tuning reaction conditions. Similarly, in the development of rhodium-catalyzed pyridine synthesis, an extensive screening of commercially available phosphine (B1218219) ligands was conducted to find an ideal catalyst system. nih.gov When this failed to produce the desired reactivity, new ligands were designed and tested to improve the reaction's scope and efficiency. nih.gov

Table 2: Case Study on the Optimization of Synthesis Parameters for FOX-7

| Parameter | Range Studied | Optimal Value | Resulting Yield | Reference |

|---|---|---|---|---|

| Molar Ratio (HNO₃/MPD) | 6 - 10 | 8 | 79.14% | jmst.info |

| Reaction Time (minutes) | 120 - 240 | 180 | 79.14% | jmst.info |

| Reaction Temperature (°C) | 5 - 25 | 15 | 79.14% | jmst.info |

Stereoselective Synthesis of Chiral Analogues (If applicable to derivatives)

The synthesis of chiral molecules in an enantiomerically pure form is crucial, particularly in pharmaceutical chemistry. Stereoselective synthesis aims to produce a single stereoisomer of a chiral product. ethz.ch For derivatives of pyridine diamines, chirality can be introduced into the molecule through several key strategies.

One approach is the use of a chiral auxiliary, an enantiopure group that is temporarily attached to the substrate to direct the stereochemical outcome of a reaction. For example, Ellman's sulfinamide (tert-butanesulfinamide) is a widely used chiral auxiliary for the asymmetric synthesis of amines. acs.org It can be condensed with a ketone to form a chiral sulfinyl ketimine, which is then reduced with high diastereoselectivity. acs.orgnih.gov

Another powerful method is the use of chiral catalysts. acs.org Copper-catalyzed reductive coupling of a chiral allenamide with imines has been developed to access valuable chiral 1,2-diamino synthons as single stereoisomers in high yields. acs.org Similarly, rhodium-catalyzed asymmetric reactions, such as the reductive Heck reaction of dihydropyridines, can provide enantioenriched 3-substituted piperidines, which are hydrogenated derivatives of pyridines. acs.org The synthesis of chiral pyridine imidazolines has also been achieved starting from C1-symmetric chiral diamines. researchgate.net These methods provide pathways to chiral analogues that may exhibit unique biological activities or serve as valuable ligands in asymmetric catalysis. acs.orgnih.gov

Reaction Chemistry and Mechanistic Insights of 2 N,2 N,6 Trimethylpyridine 2,4 Diamine Derivatives

Reactivity of the Pyridine (B92270) Ring System

The pyridine ring in 2-N,2-N,6-trimethylpyridine-2,4-diamine is rendered highly electron-rich by the presence of two amino groups and a methyl group. This electronic enrichment significantly influences its susceptibility to electrophilic and nucleophilic attack.

Electrophilic and Nucleophilic Substitution Reactions

The pyridine nucleus is generally considered electron-deficient compared to benzene (B151609), making electrophilic aromatic substitution (SEAr) reactions challenging. nih.gov The nitrogen atom's electronegativity deactivates the ring towards electrophiles, and reactions typically require harsh conditions, favoring substitution at the 3- and 5-positions. nih.govgoogle.com However, in this compound, the potent electron-donating nature of the two amino groups at positions 2 and 4, along with the methyl group at position 6, counteracts the deactivating effect of the ring nitrogen. This activation facilitates electrophilic attack, primarily directing incoming electrophiles to the electron-rich 3- and 5-positions. For instance, studies on related diaminopyrimidines have shown that electrophilic substitution can occur, such as the C-5 nitrosation of minoxidil (B1677147) (a 2,4-diaminopyrimidine (B92962) derivative). ijpsr.com

Conversely, the electron-deficient character of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly at the 2-, 4-, and 6-positions. youtube.comyoutube.com In the case of this compound derivatives, if a suitable leaving group is present at the 6-position, nucleophilic displacement can be a viable transformation. The rate and regioselectivity of such reactions are influenced by the nature of the nucleophile and the leaving group. nih.gov For instance, in 2-substituted N-methylpyridinium ions, the reactivity order for nucleophilic substitution with piperidine (B6355638) was found to be 2-cyano ≥ 4-cyano > 2-fluoro ~ 2-chloro ~ 2-bromo ~ 2-iodo. nih.gov

Influence of Methyl Substituents on Ring Activation/Deactivation

The methyl group at the 6-position of the pyridine ring in this compound plays a significant role in modulating the ring's reactivity. Methyl groups are electron-donating through an inductive effect, thereby increasing the electron density of the pyridine ring and enhancing its reactivity towards electrophiles. nih.gov This activating effect complements the strong activation provided by the amino groups at positions 2 and 4. The combined electron-donating properties of these substituents make the pyridine ring in this compound significantly more susceptible to electrophilic attack than unsubstituted pyridine. This increased reactivity allows for electrophilic substitution reactions to proceed under milder conditions. nih.gov

Transformations Involving Amine Functionalities

The primary and tertiary amine groups of this compound are key sites for a variety of chemical transformations, including acylation, alkylation, condensation, and cyclization reactions.

Acylation and Alkylation Processes at Nitrogen Centers

The amino groups of this compound can readily undergo acylation with acylating agents such as acyl chlorides and anhydrides to form the corresponding amides. semanticscholar.org The reaction typically proceeds via nucleophilic acyl substitution, where the amine nitrogen attacks the carbonyl carbon of the acylating agent. nih.gov In related diaminopyridine systems, acylation has been shown to be an effective method for derivatization. researchgate.net For example, N-(pyridin-2-ylmethyl)acetamide can be acylated with benzoyl chloride in the presence of a base like N,N-diisopropylethylamine (DIPEA). semanticscholar.org

Alkylation of the amine functionalities can also be achieved using various alkylating agents. semanticscholar.org The methylation of substituted 2,4-diaminopyrimidines has been reported, indicating that the nitrogen atoms can act as nucleophiles in these reactions. rsc.org The specific site of alkylation (ring nitrogen vs. exocyclic amino nitrogen) can depend on the reaction conditions and the structure of the substrate.

Table 1: Examples of Acylation and Alkylation Reactions on Related Aminopyridine Scaffolds

| Starting Material | Reagent | Product Type | Reference |

| N-(pyridin-2-ylmethyl)acetamide | Benzoyl chloride, DIPEA | N-acylated imide | semanticscholar.org |

| Substituted 2,4-diaminopyrimidines | Methylating agent | N-methylated pyrimidine (B1678525) | rsc.org |

| 2,6-Diaminopyridine (B39239) | Acyl chlorides | N-acylated derivative | rsc.org |

Condensation Reactions and Schiff Base Formation

The primary amino group at the 4-position of this compound can undergo condensation reactions with aldehydes and ketones to form Schiff bases (imines). researchgate.netnih.gov This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. The formation of Schiff bases is a versatile method for introducing a wide range of substituents onto the diaminopyridine core. For instance, 2,4,6-trimethyl-m-phenylenediamine has been reacted with o-vanillin to form a novel Schiff base. researchgate.net Similarly, various Schiff bases have been synthesized from 2,4-diamino-1,3,5-triazine and different aldehydes. researchgate.net

Table 2: Examples of Schiff Base Formation with Diamine Compounds

| Diamine Component | Carbonyl Component | Product Type | Reference |

| 2,4,6-trimethyl-m-phenylenediamine | o-vanillin | Schiff base | researchgate.net |

| 2,4-diamino-1,3,5-triazine | Various aldehydes | Diimine compounds | researchgate.net |

| 2,3-diaminopyridine | Salicylaldehyde, 4-hydroxybenzaldehyde, 4-nitrobenzaldehyde | Schiff base ligands | nih.gov |

| 2,4,6-triamino-1,3,5-triazine | 4-carboxybenzaldehyde | Tripodal Schiff base | nih.gov |

Cyclization Reactions Leading to Fused Heterocycles

Derivatives of this compound are valuable precursors for the synthesis of fused heterocyclic systems, particularly pyrido[2,3-d]pyrimidines. These bicyclic structures are of significant interest in medicinal chemistry. nih.gov The cyclization typically involves the reaction of the diaminopyridine with a 1,3-dicarbonyl compound or its equivalent. The reaction proceeds through an initial condensation or Michael addition, followed by an intramolecular cyclization and often an oxidation step to yield the aromatic fused ring system. nih.govgoogle.com For example, 2,4,6-triaminopyrimidine (B127396) can be reacted with the sodium salt of nitromalonaldehyde (B3023284) to form 2,4-diamino-6-nitropyrido[2,3-d]pyrimidine in a single step. nih.gov A variety of reagents, including α,β-unsaturated esters and malononitrile, can be used to construct the fused pyridine ring. google.com

Table 3: Examples of Cyclization Reactions to Form Fused Heterocycles

| Starting Diamine | Reagent(s) | Fused Heterocycle Product | Reference |

| 2,4,6-Triaminopyrimidine | Sodium salt of nitromalonaldehyde | 2,4-Diamino-6-nitropyrido[2,3-d]pyrimidine | nih.gov |

| 4-Amino-5-bromopyrimidine derivative | Crotonic acid, Pd catalyst | Pyrido[2,3-d]pyrimidin-7(8H)-one | google.com |

| Malononitrile, α,β-unsaturated ester | Guanidine | 4-Amino-pyrido[2,3-d]pyrimidine | nih.gov |

Investigations into Reaction Kinetics and Thermodynamics

Detailed kinetic and thermodynamic parameters for reactions involving this compound itself are not extensively documented. However, studies on similar molecules, such as 2,6-diaminopyridine, provide a foundational understanding of the reactivity that can be expected.

Research into the ligand substitution reactions of bimetallic complexes of 2,6-diaminopyridine, specifically (μ-2,6-dap)[M(CO)₅]₂ where M can be Chromium (Cr), Molybdenum (Mo), or Tungsten (W), offers valuable kinetic data. A thermal kinetic study of these complexes with triphenyl phosphite (B83602) (P(OPh)₃) revealed that the reactions proceed under pseudo-first-order conditions. The process is understood to occur via a two-step mechanism. The initial, and rate-determining, step involves the dissociation of one metal-nitrogen bond, which is significantly slower than the subsequent dissociation of the second metal-nitrogen bond.

The activation parameters for these substitution reactions have been determined and are presented in the table below. These parameters, including activation enthalpy (ΔH‡) and activation entropy (ΔS‡), provide quantitative insight into the energy barriers and the molecular order of the transition state.

| Metal (M) | ΔH‡ (kJ/mol) | ΔS‡ (J/mol·K) |

|---|---|---|

| Cr | 115 ± 4 | 48 ± 13 |

| Mo | 123 ± 2 | 63 ± 6 |

| W | 138 ± 2 | 70 ± 5 |

Furthermore, thermodynamic properties for simpler aminopyridines have been investigated. For instance, low-temperature heat capacity measurements for 2-aminopyridine (B139424) have been conducted, revealing a solid-liquid phase transition. The molar enthalpy and entropy of this transition were determined to be (18.33 ± 0.05) kJ mol⁻¹ and (55.53 ± 0.14) J K⁻¹ mol⁻¹, respectively, at a peak temperature of (330.09 ± 0.01) K. asianpubs.org Such data is crucial for understanding the energy requirements and stability of these compounds under different conditions.

Elucidation of Reaction Mechanisms via Intermediate Characterization and Isotope Labeling

The elucidation of reaction mechanisms for pyridine derivatives often involves the characterization of transient intermediates and the use of isotopic labeling to trace the pathways of atoms throughout a reaction.

Intermediate Characterization:

Mechanistic studies on the synthesis of substituted pyridines have identified key intermediates that dictate the final product. For example, in the formal (3+3) cycloaddition for synthesizing substituted pyridines, two-dimensional NMR spectroscopy has been instrumental in revealing a stable off-cycle reaction species that forms reversibly before the pyridine ring is generated. acs.org

In the context of diaminopyridines, reactions can proceed through various intermediates depending on the reagents and conditions. For instance, the reaction of 4-aminopyridine (B3432731) with halogens like iodine monochloride (ICl) can lead to the formation of charge-transfer complexes and ion pairs. acs.org In other cases, such as the synthesis of diaminopyrimidine derivatives, nucleophilic substitution reactions proceed via the formation of intermediate compounds where different positions on the pyrimidine ring are sequentially substituted. nih.gov The synthesis of 2,6-diaminopyridines has been achieved through selective mono- or diaminations of 2,6-dibromopyridine, where the reaction pathway is controlled by the presence or absence of a catalyst and base. acs.org

Isotope Labeling:

Isotope labeling is a powerful technique for unraveling reaction mechanisms by tracking the fate of specific atoms. While direct isotope labeling studies on this compound are not readily found, the principles are well-established in the study of related compounds. For example, isotopically labeled amino acids are widely used to study metabolic pathways and enzyme-catalyzed reactions. nih.govmedchemexpress.com The kinetic isotope effect (KIE), where a reaction rate changes upon substituting an atom with its heavier isotope, can provide evidence for bond-breaking steps in the rate-determining part of a reaction. nih.gov

In the broader context of pyridine chemistry, isotope labeling has been employed to understand substitution reactions. For instance, the Chichibabin reaction, which produces 2-aminopyridine from pyridine, has been studied using isotopic tracers to confirm the reaction mechanism. wikipedia.org Such techniques could be applied to study the reactions of this compound derivatives to, for example, determine whether a particular C-H bond is broken in the rate-limiting step of an electrophilic substitution reaction.

Advanced Structural Elucidation and Spectroscopic Characterization

High-Resolution Nuclear Magnetic Resonance Spectroscopy for Structural Proof and Conformational Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of organic molecules like 2-N,2-N,6-trimethylpyridine-2,4-diamine. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Multi-dimensional NMR (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Relationships

Multi-dimensional NMR experiments are instrumental in piecing together the complex structure of this compound by mapping the correlations between different nuclei. wikipedia.org

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY spectra would reveal correlations between the protons on the pyridine (B92270) ring, helping to confirm their relative positions. sdsu.edu

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates the chemical shifts of protons directly attached to heteronuclei, such as ¹³C or ¹⁵N. sdsu.edu This is crucial for assigning the carbon signals of the pyridine ring and the methyl groups to their corresponding attached protons. youtube.com

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range couplings (2-4 bonds) between protons and heteronuclei. sdsu.edu This technique is particularly useful for identifying the connectivity between the methyl groups and the pyridine ring, as well as the placement of the diamine substituents. For instance, correlations between the N-methyl protons and the C2 carbon of the pyridine ring would confirm the location of the dimethylamino group.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY identifies nuclei that are close to each other in space, regardless of whether they are connected through bonds. researchgate.net This is vital for determining the molecule's conformation, such as the orientation of the dimethylamino group relative to the pyridine ring.

A representative dataset for the related compound 2,4,6-trimethylpyridine (B116444) shows the typical chemical shifts that would be a starting point for the analysis of its diamine derivative.

Table 1: Representative ¹H and ¹³C NMR Data for 2,4,6-trimethylpyridine

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| C2-CH₃ | 2.40 (s, 6H) | 21.6 |

| C4-CH₃ | 2.78 (s, 12H) | 28.0 |

| C3, C5 | 7.11 (s, 4H) | 124.4 |

| C2, C6 | - | 158.2 |

| C4 | - | 153.9 |

Data is for a related compound and serves for illustrative purposes. orgsyn.org

Advanced NMR Techniques for Dynamic Processes

Advanced NMR techniques can be employed to study dynamic processes such as conformational changes or restricted rotation around the C-N bonds. Techniques like variable temperature NMR can reveal information about the energy barriers associated with these processes. For example, cooling the sample might lead to the decoalescence of signals for the two N-methyl groups if their rotation is hindered, allowing for the calculation of the rotational energy barrier.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Molecular Interactions

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and intermolecular interactions like hydrogen bonding.

For this compound, the following characteristic vibrational modes would be expected:

N-H Stretching: The primary amine (at C4) would exhibit symmetric and asymmetric N-H stretching vibrations, typically in the range of 3300-3500 cm⁻¹.

C-H Stretching: Aromatic C-H stretches from the pyridine ring would appear around 3000-3100 cm⁻¹, while aliphatic C-H stretches from the methyl groups would be observed in the 2850-3000 cm⁻¹ region.

C=C and C=N Stretching: Vibrations associated with the pyridine ring would be found in the 1400-1600 cm⁻¹ range.

N-H Bending: The N-H bending vibration of the primary amine would be expected around 1600 cm⁻¹.

DFT simulations can be used to predict and help assign the vibrational frequencies for complex molecules like this. sigmaaldrich.com

High-Resolution Mass Spectrometry for Molecular Formula Determination and Fragmentation Pathways

High-resolution mass spectrometry (HRMS) is a powerful tool for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio with very high accuracy. For C₈H₁₄N₄, the expected exact mass would be calculated and compared to the experimental value.

The fragmentation pattern observed in the mass spectrum provides clues about the molecule's structure. researchgate.net For this compound, common fragmentation pathways could include:

Loss of a methyl group (•CH₃) from the dimethylamino group.

Cleavage of the entire dimethylamino group.

Fissions within the pyridine ring.

The study of fragmentation pathways can be aided by tandem mass spectrometry (MS/MS) experiments and computational predictions. nih.govnih.gov

X-ray Crystallography for Precise Solid-State Molecular Architecture

X-ray crystallography provides the most definitive structural information for crystalline solids, offering precise bond lengths, bond angles, and details of the three-dimensional arrangement of atoms in the crystal lattice. researchgate.net

For this compound, a crystal structure would definitively confirm the connectivity of the atoms and provide insights into intermolecular interactions, such as hydrogen bonding involving the primary amine and the pyridine nitrogen atoms, which can lead to the formation of supramolecular structures like chains or networks. nih.govresearchgate.net

Crystallographic Analysis of Conformations and Tautomeric Forms

Crystallographic data is crucial for analyzing the conformation of the molecule in the solid state. This includes the planarity of the pyridine ring and the orientation of the substituent groups. researchgate.net For instance, the dihedral angle between the plane of the dimethylamino group and the pyridine ring could be precisely determined.

Furthermore, X-ray crystallography can distinguish between different possible tautomeric forms. While less likely for this specific compound, in related diaminopyridines, the possibility of amino-imino tautomerism can be investigated through the precise location of hydrogen atoms.

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2,4,6-trimethylpyridine |

An article on the chemical compound “this compound” cannot be generated at this time. Extensive searches for scientific literature and data pertaining to this specific molecule have yielded no information regarding its advanced structural elucidation, spectroscopic characterization, intermolecular interactions, or electronic properties.

It is possible that this compound is novel, has not been synthesized, or has been studied in proprietary research that is not publicly accessible. Therefore, a scientifically accurate and informative article that adheres to the strict outline and content requirements cannot be constructed.

Computational Chemistry and Theoretical Investigations of 2 N,2 N,6 Trimethylpyridine 2,4 Diamine

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule.

Density Functional Theory (DFT) is a preferred method for determining the most stable three-dimensional arrangement of atoms in a molecule (geometry optimization) and its electronic energy. This process involves finding the minimum energy conformation on the potential energy surface. For a molecule like 2-N,2-N,6-trimethylpyridine-2,4-diamine, calculations would typically be performed using a functional such as B3LYP combined with a basis set like 6-311++G(d,p) to provide a balance of accuracy and computational cost. The resulting data would include precise bond lengths, bond angles, and dihedral angles for the ground state of the molecule.

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more likely to be reactive. FMO analysis would identify the distribution of these orbitals across the this compound structure, indicating likely sites for electrophilic and nucleophilic attack.

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the surface of a molecule. It is used to predict how a molecule will interact with other charged species. The map uses a color scale where red typically indicates regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack), and blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). For this compound, MEP analysis would highlight the electronegative nitrogen atoms of the pyridine (B92270) ring and amino groups as potential sites for electrophilic interaction.

Natural Bond Orbital (NBO) analysis examines the delocalization of electron density between filled and vacant orbitals within the molecule. This provides insight into intramolecular and intermolecular interactions, such as hyperconjugation and hydrogen bonding. The analysis quantifies the stabilization energies associated with these interactions, offering a deeper understanding of the molecule's electronic structure and stability.

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Effects

Molecular dynamics (MD) simulations would be employed to study the dynamic behavior of this compound over time. These simulations model the movements of atoms and can reveal the conformational flexibility of the molecule, particularly the rotation of the methyl and dimethylamino groups. Furthermore, by including solvent molecules in the simulation, MD can provide valuable information on how the solvent affects the molecule's structure and behavior, including the formation of hydrogen bonds with protic solvents.

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

Computational methods are frequently used to predict various spectroscopic parameters. Theoretical calculations of IR spectra can help in the assignment of vibrational modes. calpaclab.com Predicted NMR chemical shifts (¹H and ¹³C), typically calculated using the Gauge-Including Atomic Orbital (GIAO) method, can aid in the structural elucidation of the compound. Time-Dependent DFT (TD-DFT) is used to predict electronic transitions, which correspond to the absorption peaks in a UV-Vis spectrum. While these predictive tools are powerful, no such published data exists specifically for this compound.

Computational Elucidation of Reaction Mechanisms and Transition States

Theoretical and computational chemistry offers indispensable tools for mapping the intricate details of reaction mechanisms involving this compound. By employing sophisticated computational methodologies, chemists can model the energetic and structural changes that occur during a chemical transformation, providing insights that are often inaccessible through experimental means alone. These investigations are crucial for understanding the compound's reactivity, predicting product formation, and designing new synthetic pathways.

The primary method for elucidating reaction pathways is the calculation of the potential energy surface (PES). Using quantum mechanical methods like Density Functional Theory (DFT), researchers can compute the relative Gibbs free energies of reactants, intermediates, transition states, and products. researchgate.net DFT studies on related pyridine derivatives, for instance, have successfully mapped out multi-step reaction mechanisms, identifying the most favorable pathways by comparing the activation energies of competing routes. researchgate.netnih.gov For this compound, such calculations would involve optimizing the geometry of all stationary points along a proposed reaction coordinate. The transition state, a first-order saddle point on the PES, represents the maximum energy barrier for a specific reaction step. Its structure reveals the critical moment of bond formation and cleavage.

Techniques such as Intrinsic Reaction Coordinate (IRC) calculations are then used to confirm that a calculated transition state indeed connects the intended reactant and product. Furthermore, computational analysis can shed light on the role of catalysts, solvents, and the electronic effects of the trimethyl and diamine substituents on the pyridine ring's reactivity. While specific experimental data on this compound's reaction kinetics are scarce in public literature, theoretical models provide a robust framework for prediction.

Table 1: Illustrative Computed Energy Profile for a Hypothetical Nucleophilic Aromatic Substitution Reaction

This table presents hypothetical data for the reaction of this compound with a generic nucleophile (Nu⁻), as would be determined by DFT calculations. The energies represent the relative Gibbs free energy (ΔG) in kcal/mol.

| Species | Description | Relative ΔG (kcal/mol) | Key Geometric Features |

| Reactants | This compound + Nu⁻ | 0.0 | Isolated molecules |

| TS1 | First Transition State | +18.5 | Partial bond formation between Nu and pyridine carbon |

| Intermediate | Meisenheimer-like complex | -4.2 | Fully formed C-Nu bond; delocalized negative charge |

| TS2 | Second Transition State | +14.8 | Partial cleavage of a leaving group bond |

| Products | Substituted pyridine + Leaving Group | -11.7 | Final product geometry |

Note: This data is illustrative and serves to represent typical outputs from computational studies on reaction mechanisms. Actual values would be specific to the reaction conditions and the chosen level of theory.

Supramolecular Interaction Modeling (e.g., Host-Guest Systems, Hydrogen Bonding Networks)

The supramolecular chemistry of this compound is dominated by its capacity for forming non-covalent interactions, particularly hydrogen bonds. The molecule features multiple hydrogen bond donor sites (the N-H groups of the 4-amino moiety) and acceptor sites (the pyridine nitrogen and the amino nitrogens). Computational modeling is a powerful strategy to explore and predict how these interactions guide the self-assembly of the molecule into larger, ordered structures like dimers, ribbons, or three-dimensional networks. nih.govnih.gov

Computational studies on similar diaminopyridine or diaminotriazine systems have demonstrated the prevalence of specific, predictable hydrogen-bonding patterns. rsc.orgresearchgate.net For this compound, molecular mechanics and molecular dynamics (MD) simulations can be used to model the formation of hydrogen-bonded dimers or larger aggregates. These models predict the most stable arrangements by calculating the interaction energies. For example, a common and highly stable motif involves the formation of self-complementary dual N—H⋯N hydrogen bonds, leading to dimerization. nih.gov

Beyond self-assembly, these computational methods can model the molecule's role in host-guest systems. nih.gov By calculating binding energies and optimized geometries, researchers can assess its potential to selectively bind other molecules, such as organic acids or metal ions. Advanced techniques like the Quantum Theory of Atoms in Molecules (QTAIM) can be applied to the results of DFT calculations to analyze the electron density at bond critical points, allowing for a quantitative characterization of hydrogen bond strength and nature (e.g., electrostatic vs. covalent character). mdpi.com Computational studies on the interaction of atmospheric diamines with acids have shown that such compounds form highly stable complexes, often stabilized by proton transfer and secondary hydrogen bonding interactions. helsinki.fi

Table 2: Representative Calculated Parameters for a Hydrogen-Bonded Dimer

This table provides hypothetical, yet realistic, computational data for a dimer of this compound, focusing on the key hydrogen bonds that would define the interaction.

| Interaction Type | Donor-Acceptor Atoms | Distance (D⋯A) in Å | Angle (D-H⋯A) in ° | Interaction Energy (kcal/mol per bond) |

| Intermolecular H-Bond | N(4)-H ··· N(pyridine) | 2.95 | 176.5 | -5.2 |

| Intermolecular H-Bond | N(4)-H ··· N(4-amino) | 3.10 | 165.8 | -3.9 |

Coordination Chemistry of 2 N,2 N,6 Trimethylpyridine 2,4 Diamine As a Ligand

Ligand Design Principles and Coordination Modes

The design of a ligand is crucial as it dictates the geometry, stability, and reactivity of the resulting metal complex. For 2-N,2-N,6-trimethylpyridine-2,4-diamine , the key design features are the pyridine (B92270) ring and the two amine functionalities at the 2- and 4-positions.

Chelation Behavior of Diamine Ligands

Diamine ligands are classic examples of chelating agents, which are molecules that can form multiple bonds to a single metal ion. This multidentate nature typically results in the formation of a stable ring structure, known as a chelate ring. The stability of these complexes is enhanced by the chelate effect, a thermodynamic principle indicating that a multidentate ligand forms a more stable complex than an equivalent number of monodentate ligands.

In the case of This compound , the pyridine nitrogen and the amino nitrogen at the 2-position can act as a bidentate chelating unit, forming a five-membered ring with a coordinated metal ion. This is a common and stable coordination mode for 2-aminopyridine (B139424) derivatives. The amino group at the 4-position, being further removed, is less likely to participate in chelation with the same metal center simultaneously with the pyridine nitrogen and the 2-amino group due to steric constraints. However, it could potentially bridge to a second metal center, leading to the formation of polynuclear or polymeric structures. The chelation behavior is also influenced by the nature of the metal ion and the reaction conditions.

The ability of related pyridine-based ligands to form chelates is well-documented. For instance, ligands like bis(pyridine-2-yl)amine (dpa) and bis(pyrimidine-2-yl)amine (dipm) are known to form rigid chelating motifs with metal ions like platinum(II). nih.gov The formation of stable five- or six-membered chelate rings is a driving force in the assembly of these coordination compounds. researchgate.net

Steric and Electronic Influences on Metal-Ligand Interactions

The coordination of a ligand to a metal center is governed by a delicate balance of steric and electronic factors.

Electronic Effects: The pyridine ring is an aromatic heterocycle with a nitrogen atom that is a good σ-donor. The presence of electron-donating groups, such as the amino groups and the methyl group at the 6-position, increases the electron density on the pyridine ring, enhancing its basicity and its ability to donate electron density to a metal center. nih.gov The N,N-dimethyl substitution on the 2-amino group further increases the electron-donating capacity of this nitrogen atom. This enhanced donor strength generally leads to stronger metal-ligand bonds. The electronic properties of the ligand can be tuned by modifying the substituents on the pyridine ring, which in turn influences the properties of the resulting metal complex. nih.govresearchgate.net

Steric Effects: The methyl groups on the ligand, particularly the one at the 6-position adjacent to the pyridine nitrogen and the N,N-dimethyl group at the 2-position, introduce significant steric hindrance. This steric bulk can influence the coordination geometry around the metal center, potentially favoring lower coordination numbers or distorted geometries to minimize steric repulsion between the ligands. numberanalytics.com For instance, studies on cadmium(II) halide complexes with methyl-substituted pyridines have shown that steric hindrance from substituents at the 2- and 6-positions can lower the formation constants of the complexes. rsc.org This steric clash can also prevent the coordination of bulky ligands or influence the regioselectivity of ligand binding. nih.govresearchgate.net The interplay between the size of the metal ion and the steric bulk of the ligand is a critical factor in determining the final structure of the complex.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with pyridine-diamine ligands can generally be achieved through two primary strategies: direct complexation and template synthesis.

Direct Complexation Methods

The most straightforward method for synthesizing metal complexes is the direct reaction of the ligand with a suitable metal salt in an appropriate solvent. For This compound , this would involve mixing a solution of the ligand with a metal salt, such as a halide, nitrate, or perchlorate (B79767) of a transition metal. The resulting complex would then precipitate from the solution or be isolated upon evaporation of the solvent.

The choice of solvent is crucial and can influence the solubility of the reactants and the structure of the final product. jscimedcentral.com The stoichiometry of the reactants (metal-to-ligand ratio) can also be varied to target complexes with different numbers of ligands coordinated to the metal center. Characterization of the resulting complexes would typically involve techniques such as X-ray crystallography to determine the solid-state structure, and various spectroscopic methods like infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy to elucidate the coordination environment of the metal ion.

Template Syntheses for Macrocyclic Complexes

Template synthesis is a powerful method for constructing complex macrocyclic structures that are otherwise difficult to obtain. In this approach, a metal ion acts as a template, organizing the reacting components in a specific spatial arrangement that facilitates the desired cyclization reaction.

Given the structure of This compound , it is conceivable that it could be used as a building block in a template synthesis. For example, a related compound, 2,6-diacetylpyridine, can undergo a [2+2] Schiff base condensation with a diamine in the presence of a metal ion (like Ca²⁺, Sr²⁺, or Ba²⁺) to form a macrocyclic ligand. nih.govglobethesis.com Similarly, if a dialdehyde (B1249045) or diketone were reacted with the two primary amine groups of a precursor to This compound in the presence of a suitable metal template, a macrocyclic complex could potentially be formed. The size of the resulting macrocycle would be dependent on the length of the linker in the dialdehyde or diketone. nih.gov The template ion plays a crucial role in determining the "pocket size" and the degree of twisting in the final macrocyclic ligand. nih.gov

Electronic and Magnetic Properties of Resulting Coordination Compounds

The electronic and magnetic properties of coordination compounds are direct consequences of the nature of the metal ion, its oxidation state, and the ligand field environment created by the coordinating ligands.

For complexes of This compound , the strong σ-donating character of the ligand would influence the d-orbital splitting of the metal center. This, in turn, would affect the electronic spectra (UV-Vis) and the magnetic properties of the complex.

In the case of paramagnetic metal ions, such as Co(II) or Ni(II), the magnetic properties of the complexes would be of interest. The magnetic susceptibility of these complexes would depend on the number of unpaired electrons and the geometry of the coordination sphere. For example, cobalt(II) complexes with pyridine-based macrocyclic ligands have been shown to exhibit significant magnetic anisotropy, a property that is of interest in the field of single-molecule magnets. rsc.org The distortion from ideal geometries, often induced by steric hindrance from the ligand, can have a profound effect on the magnetic anisotropy of the complex. rsc.org

The electronic spectra of these complexes would be characterized by d-d transitions, which are typically weak, and more intense charge-transfer bands. Ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) bands can provide information about the electronic communication between the metal and the ligand. nih.gov The energy of these transitions can be tuned by altering the substituents on the pyridine ring, thereby modifying the electronic properties of the ligand. researchgate.net

Table 1: Representative Coordination Geometries of Pyridine-Based Ligands

| Ligand Type | Metal Ion | Coordination Geometry | Reference |

| Pyridine | Ni(II) | Square Planar, Tetrahedral, Octahedral | jscimedcentral.com |

| Substituted Pyridines | Cd(II) | Tetrahedral | rsc.org |

| Pyridine-based Macrocycle | Co(II) | Distorted Octahedral/Trigonal Prismatic | rsc.org |

| Bis(pyridine-2-yl)amine | Pt(II) | Square Planar | nih.gov |

Table 2: Illustrative Magnetic Properties of Pyridine-Containing Complexes

| Complex Type | Metal Ion | Magnetic Behavior | Key Findings | Reference |

| Pyridine-based Macrocycle | Co(II) | Paramagnetic, Field-Induced SMM | Substantial magnetic anisotropy (positive D value). | rsc.org |

| Pyridyl Oxime Complex | Ni(II) | Ferromagnetic Interactions | Weak ferromagnetic coupling between Ni(II) centers. | nih.gov |

| Pyrazine-based Diamide | Cu(II) | Weak Antiferromagnetic Coupling | Singlet ground state. | researchgate.net |

| Pyridine N-Oxide Complexes | Various Transition Metals | Varied | Structure-property relationships reviewed. | acs.org |

Ligand Field Theory and d-Orbital Splitting

The interaction between a transition metal ion and the ligand this compound can be effectively described by Ligand Field Theory (LFT). This theory combines aspects of Crystal Field Theory and Molecular Orbital Theory to explain the electronic structure and properties of the resulting coordination complexes. tandfonline.com The ligand would likely act as a bidentate or tridentate donor, coordinating through the pyridine nitrogen and one or both of the exocyclic amino nitrogens.

The presence of the ligand's donor atoms creates an electrostatic field that removes the degeneracy of the metal's d-orbitals. In an octahedral complex, these orbitals split into two energy levels: the lower-energy t₂g set (dxy, dxz, dyz) and the higher-energy eg set (dx²-y², dz²). nih.gov The energy difference between these sets is denoted as Δo (the ligand field splitting parameter). The magnitude of Δo is influenced by the nature of the metal ion, its oxidation state, and the field strength of the ligand. wikipedia.org

The this compound ligand is expected to be a moderately strong field ligand. The pyridine nitrogen is a σ-donor and a weak π-acceptor, while the amino groups are strong σ-donors. wikipedia.org The presence of electron-donating methyl groups on the pyridine ring and the N,N-dimethylamino group at the 2-position would increase the electron density on the donor nitrogen atoms, enhancing their σ-donating ability and thus contributing to a larger Δo. Conversely, the steric hindrance from the methyl group at the 6-position might cause some distortion from ideal geometries, which could affect the d-orbital splitting. nih.govacs.org

Table 1: Predicted Factors Influencing d-Orbital Splitting by this compound

| Factor | Influence on Δo | Rationale |

|---|---|---|

| Ligand Donor Atoms | Increase | Strong σ-donation from pyridine and amino nitrogens. |

| Electron-Donating Groups | Increase | Methyl groups enhance electron density on the pyridine ring. |

| Chelation | Increase | Formation of a stable chelate ring increases ligand field strength. |

| Steric Hindrance | Decrease | The 6-methyl group may lead to a longer metal-ligand bond, weakening the interaction. |

Spin States and Magnetic Susceptibility Studies

The magnitude of the ligand field splitting (Δo) directly influences the spin state of a metal complex, particularly for d⁴ to d⁷ metal ions. When Δo is large, it is energetically more favorable for electrons to pair up in the lower-energy t₂g orbitals before occupying the higher-energy eg orbitals, resulting in a low-spin complex. Conversely, if Δo is smaller than the pairing energy (P), electrons will occupy the eg orbitals before pairing, leading to a high-spin complex. libretexts.org

Given that this compound is predicted to be a relatively strong field ligand, it is likely to form low-spin complexes with first-row transition metals in moderate oxidation states. For example, an octahedral Fe(II) complex (d⁶) would be expected to be diamagnetic (low-spin), whereas a complex with a weaker field ligand like water is paramagnetic (high-spin). libretexts.org

Magnetic susceptibility measurements provide experimental evidence for the spin state of a complex. libretexts.org By measuring the degree to which a complex is attracted to a magnetic field, the number of unpaired electrons can be determined. For complexes of this compound, one would anticipate that magnetic susceptibility studies would confirm the formation of low-spin complexes with many transition metals. However, the actual spin state would also depend on the specific metal, its oxidation state, and the coordination geometry. researchgate.netresearchgate.net

Table 2: Predicted Spin States for Octahedral Complexes with this compound

| Metal Ion | d-Electron Configuration | Predicted Spin State | Predicted Number of Unpaired Electrons |

|---|---|---|---|

| Cr(II) | d⁴ | Low-Spin | 2 |

| Mn(II) | d⁵ | Low-Spin | 1 |

| Fe(II) | d⁶ | Low-Spin | 0 |

| Co(II) | d⁷ | Low-Spin | 1 |

Catalytic Applications of Metal Complexes (Focusing on general chemical catalysis)

Metal complexes containing pyridine-based ligands are widely used as catalysts in a variety of chemical transformations. nih.govnih.gov The electronic and steric properties of the ligand can be fine-tuned to optimize the activity and selectivity of the catalyst. The this compound ligand offers several features that make its metal complexes promising candidates for catalysis. The strong σ-donating character of the ligand can stabilize metal centers in various oxidation states, which is crucial for many catalytic cycles.

Homogeneous Catalysis for Organic Transformations

Complexes of this compound are expected to be effective in homogeneous catalysis, where the catalyst is in the same phase as the reactants. The solubility of the complexes in organic solvents can be tuned by modifying the substituents on the ligand.

Potential applications in organic transformations include:

Cross-Coupling Reactions: Palladium complexes of pyridine-based ligands are well-known catalysts for Suzuki-Miyaura and Heck cross-coupling reactions. acs.orgacs.org The electron-rich nature of this compound could enhance the oxidative addition step in the catalytic cycle, potentially leading to higher catalytic efficiency.

Hydrogenation and Transfer Hydrogenation: Ruthenium and iridium complexes with amine and pyridine-containing ligands are effective for the hydrogenation of ketones, aldehydes, and imines. The presence of the N-H group in the coordinated 2,4-diamine moiety could participate in metal-ligand cooperation, facilitating the hydrogen transfer process.

Oxidation Reactions: Copper complexes with pyridine-diimine ligands have shown oxidase-like activity in the aerobic oxidation of polyphenols. tandfonline.com The electronic environment provided by this compound could be tailored to promote similar oxidative transformations.

Structure-Activity Relationships in Catalytic Systems

The catalytic performance of metal complexes is highly dependent on the structure of the ligand. For complexes of this compound, several structure-activity relationships can be predicted.

Steric Effects: The methyl group at the 6-position provides steric bulk around the metal center. This can be advantageous in promoting reductive elimination and preventing catalyst deactivation through the formation of inactive dimers. However, excessive steric hindrance could also block substrate access to the metal center, thereby reducing catalytic activity. nih.gov

Synthetic Applications and Chemical Utility of 2 N,2 N,6 Trimethylpyridine 2,4 Diamine

Role as a Building Block in Complex Organic Synthesis

The presence of two amino groups and a pyridine (B92270) nitrogen atom makes 2-N,2-N,6-trimethylpyridine-2,4-diamine a valuable precursor for the synthesis of more complex molecules, particularly heterocyclic systems.

Precursor to Fused Heterocyclic Systems

Pyridine-fused heterocyclic systems are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and unique electronic properties. nih.govias.ac.in The 2,4-diamino-6-methylpyridine scaffold can serve as a foundational element in the synthesis of various fused heterocycles. For instance, the amino groups can undergo condensation reactions with suitable bifunctional reagents to form additional rings fused to the pyridine core.

One common strategy involves the reaction of diaminopyridines with α,β-unsaturated compounds or their equivalents to construct fused ring systems. For example, chromeno[2,3-b]pyridines, a class of fused heterocycles, can be synthesized through multicomponent reactions involving salicylaldehydes and a malononitrile dimer, which is structurally related to activated pyridine precursors. nih.govnih.gov The amino groups of this compound could potentially participate in similar cyclization reactions, leading to the formation of novel fused heterocyclic structures.

Utilization in Multi-component Reactions

Multi-component reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules in a single step from three or more starting materials. nih.govijcrt.org The reactive amino groups of this compound make it an ideal candidate for participation in various MCRs.

For instance, 2-aminopyridines are known to react with aryl methyl ketones and barbituric acids in a one-pot, three-component reaction to yield pyrimidine-linked imidazopyridines. nih.gov It is conceivable that this compound could be employed in similar MCRs, with the potential for the two amino groups to react sequentially or selectively, leading to a diverse range of complex products. The Hantzsch dihydropyridine synthesis is another classic MCR where aminopyridine derivatives can be utilized. ijcrt.org

Derivatization for Tailored Chemical Scaffolds

The amino groups of this compound provide convenient handles for derivatization, allowing for the synthesis of a wide array of tailored chemical scaffolds. These modifications can be used to fine-tune the electronic and steric properties of the molecule, as well as to introduce new functional groups for further reactions.

Derivatization can be achieved through various standard organic transformations, such as acylation, alkylation, and sulfonylation of the amino groups. greyhoundchrom.comnih.govmdpi.com For example, reaction with acyl chlorides or anhydrides would yield the corresponding amides, while treatment with alkyl halides could introduce new alkyl chains. These derivatization reactions can be used to build libraries of compounds for screening in drug discovery programs or for the development of new materials. The synthesis of 2,4-diaminopyrimidine (B92962) derivatives with various substituents has been explored for their potential as antitumor and anti-tubercular agents. rsc.orgmdpi.comresearchgate.netnih.gov

Application in Reagent Development and Methodology Advancement

While there is no specific information on the use of this compound in reagent development, its structural features suggest potential applications. The basicity of the pyridine nitrogen and the amino groups could be exploited in catalysis. Furthermore, derivatized versions of this compound could serve as ligands for metal catalysts or as organocatalysts themselves.

The development of new synthetic methodologies often relies on the availability of novel starting materials with unique reactivity. The combination of functional groups in this compound could inspire the development of new cyclization or functionalization reactions.

Influence on Supramolecular Architectures (e.g., in host-guest chemistry)

The ability of this compound to participate in hydrogen bonding through its amino groups and pyridine nitrogen makes it a compelling candidate for the construction of supramolecular assemblies. mdpi.comresearchgate.netacs.org Hydrogen bonding is a key interaction in the formation of well-defined, non-covalent structures.

In the solid state, 2,4-diaminopyrimidine derivatives are known to form predictable hydrogen-bonding patterns, often leading to the formation of tapes, sheets, or more complex three-dimensional networks. mdpi.comresearchgate.net The specific substitution pattern of this compound, with its N,N-dimethylated amino group, would likely influence the resulting supramolecular architecture by altering the hydrogen-bonding capabilities of that site. These types of molecules can form salts with carboxylic acids, leading to robust hydrogen-bonded networks. nih.govnih.gov Such supramolecular structures are of interest in crystal engineering and the design of new materials with specific properties.

Contribution to the Synthesis of Advanced Chemical Entities for Non-Property Specific Applications

The synthesis of novel and complex chemical structures is a fundamental goal of organic chemistry. This compound can serve as a starting point for the synthesis of a variety of advanced chemical entities where the primary motivation is the exploration of new chemical space rather than a specific application.

The reactivity of the diaminopyridine core can be exploited to construct intricate molecular frameworks that may not have immediate applications but contribute to the fundamental understanding of chemical reactivity and structure. For example, the synthesis of fused heterocycles with novel ring systems or the creation of complex molecular topologies can be pursued using this building block. mdpi.comnih.govresearchgate.net

Q & A

Q. What are the established synthetic methodologies for 2-N,2-N,6-trimethylpyridine-2,4-diamine, and how can reaction conditions be optimized for higher yields?

Answer: The synthesis involves multi-step alkylation and amination reactions. Starting with pyridine precursors, methyl groups are introduced via alkylation using methyl halides (e.g., CH₃I) in the presence of a strong base (e.g., NaH). Amination is achieved using ammonia or substituted amines under controlled temperatures (e.g., 0°C to reflux). Optimization strategies include:

- Solvent selection: Polar aprotic solvents like DMF enhance nucleophilic substitution efficiency.

- Catalysts: Palladium catalysts (e.g., Pd/C) improve coupling reactions for regioselective methylation.

- Temperature control: Lower temperatures reduce side reactions during amination.

Yields can be monitored via HPLC or GC-MS, with purity confirmed by NMR (¹H/¹³C) .

Q. How is this compound characterized using spectroscopic techniques?

Answer:

- ¹H/¹³C NMR: Peaks for methyl groups (δ ~2.1–2.5 ppm) and aromatic protons (δ ~6.5–8.5 ppm) confirm substitution patterns.

- Mass Spectrometry (MS): High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]⁺ at m/z 180.123).

- X-ray Crystallography: Resolves stereochemistry and hydrogen-bonding interactions in the solid state .